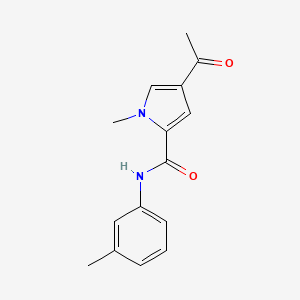

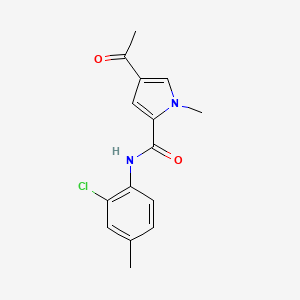

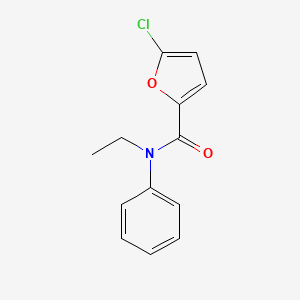

4-acetyl-N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-acetyl-N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide, also known as A-836,339, is a synthetic compound that belongs to the pyrrole class of chemicals. It is a potent and selective agonist of the cannabinoid receptor CB2, which is mainly expressed in immune cells and has been implicated in various physiological and pathological processes.

Mécanisme D'action

The CB2 receptor is a G protein-coupled receptor that belongs to the class A rhodopsin-like family. Upon activation by 4-acetyl-N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide or other ligands, the CB2 receptor undergoes conformational changes that lead to the recruitment and activation of intracellular signaling proteins, such as G proteins, β-arrestins, and kinases. The downstream signaling pathways include inhibition of adenylyl cyclase, activation of phospholipase C, and modulation of ion channels and other effectors. The CB2 receptor is mainly expressed in immune cells, but also in other cell types, such as neurons, glia, and endothelial cells. The exact role of CB2 receptor in these cells is still under investigation, but it is believed to play a key role in modulating immune responses, inflammation, and pain.

Biochemical and Physiological Effects:

4-acetyl-N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to induce various biochemical and physiological effects in different cell types and animal models. For example, in human T cells, 4-acetyl-N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide inhibited cAMP production and cytokine release, and enhanced cell migration and adhesion. In mouse models of inflammation, 4-acetyl-N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide reduced the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and attenuated the severity of tissue damage and pain. In rat models of neuropathic pain, 4-acetyl-N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide reduced the mechanical allodynia and thermal hyperalgesia, and improved the motor function. These effects are believed to be mediated by the CB2 receptor, but may also involve other receptors or signaling pathways.

Avantages Et Limitations Des Expériences En Laboratoire

4-acetyl-N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide has several advantages as a tool compound for CB2 receptor research, such as high potency and selectivity, good solubility and stability, and well-established pharmacological and toxicological profiles. However, there are also some limitations and challenges in using 4-acetyl-N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide for lab experiments, such as the potential off-target effects, the species and tissue specificity of CB2 receptor expression, and the lack of suitable animal models for certain diseases. Therefore, it is important to validate the results obtained with 4-acetyl-N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide using other CB2 receptor ligands or genetic approaches, and to interpret the data with caution.

Orientations Futures

There are several future directions for the research of 4-acetyl-N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide and CB2 receptor function. First, more studies are needed to elucidate the molecular mechanisms of CB2 receptor activation and signaling, and to identify the downstream effectors and targets. Second, more efforts are needed to develop novel CB2 receptor ligands with improved pharmacological properties, such as higher potency, selectivity, and brain penetration, and lower toxicity and side effects. Third, more studies are needed to investigate the role of CB2 receptor in human diseases, such as autoimmune disorders, cancer, and neurodegeneration, and to explore the potential therapeutic applications of CB2 receptor modulators. Fourth, more studies are needed to investigate the interactions between CB2 receptor and other receptors or signaling pathways, and to identify the synergistic or antagonistic effects. Fifth, more studies are needed to investigate the role of CB2 receptor in different cell types and tissues, and to identify the functional and pathological significance of CB2 receptor expression.

Méthodes De Synthèse

The synthesis of 4-acetyl-N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide involves several steps, including the preparation of the starting materials, the formation of the pyrrole ring, and the introduction of the acetyl and chloromethyl groups. The detailed procedure has been described in a patent application (US2009/0012641A1) and several research articles (e.g., J Med Chem. 2008, 51(9): 2825-34). The final product is obtained as a white crystalline powder with a purity of over 99%.

Applications De Recherche Scientifique

4-acetyl-N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide has been widely used as a tool compound to study the CB2 receptor function and signaling pathway in vitro and in vivo. It has been shown to activate the CB2 receptor with high potency and selectivity, and to induce various cellular responses, such as inhibition of cAMP production, activation of ERK1/2 and AKT signaling, and modulation of cytokine release. 4-acetyl-N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide has also been used to investigate the role of CB2 receptor in various disease models, such as inflammation, pain, cancer, and neurodegeneration. Moreover, 4-acetyl-N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide has been used as a lead compound for the development of novel CB2 receptor ligands with improved pharmacological properties.

Propriétés

IUPAC Name |

4-acetyl-N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c1-9-4-5-13(12(16)6-9)17-15(20)14-7-11(10(2)19)8-18(14)3/h4-8H,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDJADBMZPQSOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CN2C)C(=O)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7471898.png)

![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7471903.png)

![1-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-4-N,4-N-dimethylbenzene-1,4-disulfonamide](/img/structure/B7471911.png)

![2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7471917.png)

![4-[2-[[4-chloro-2-(2-oxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7471984.png)